Lipophilicity (XLogP3) Comparison vs. the 4-Nitro Analog (CAS 921585-96-8) and the Propanamide Analog (CAS 921542-94-1)
The 3-methyl-4-nitro substitution pattern of the target compound results in a calculated XLogP3 of 2.1, which is higher than that of the 4-nitro analog (XLogP3 = 1.3) and significantly higher than that of the simple propanamide analog (XLogP3 = 0.7) [1][2]. The 0.8 unit increase in logP compared to the 4-nitro analog indicates greater lipophilicity, which is expected to enhance passive membrane permeability and potentially improve intracellular target access. The 1.4 unit difference versus the propanamide analog underscores the profound impact of the substituted benzamide moiety on overall hydrophobicity.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-Nitro analog (CAS 921585-96-8): XLogP3 = 1.3; Propanamide analog (CAS 921542-94-1): XLogP3 = 0.7 |
| Quantified Difference | +0.8 log units vs. 4-nitro analog; +1.4 log units vs. propanamide analog |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, a factor that directly influences intracellular target engagement and is critical when selecting compounds for cell-based screening cascades.
- [1] PubChem. N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide. CID 26841834. https://pubchem.ncbi.nlm.nih.gov/compound/921586-46-1 (accessed 2026-05-10). View Source
- [2] PubChem. N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide. CID [to be assigned]. https://pubchem.ncbi.nlm.nih.gov/compound/921585-96-8 (accessed 2026-05-10). View Source
